molecular formula C15H15NO B14290170 Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- CAS No. 119405-95-7

Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-

Cat. No.: B14290170
CAS No.: 119405-95-7
M. Wt: 225.28 g/mol
InChI Key: VPLTXWCCKKXNLP-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- is an organic compound with the molecular formula C14H13NO. It is also known as N-(2-Methoxybenzylidene)benzenamine. This compound is characterized by the presence of a benzenemethanamine group attached to a methoxyphenylmethylene group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- typically involves the condensation reaction between benzenemethanamine and 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oximes or nitro compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy group can be replaced by other substituents such as halogens or nitro groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Benzenemethanamine, N-[(2-methoxyphenyl)methylene]- can be compared with other similar compounds, such as:

    Benzenemethanamine, N-methyl-: This compound has a methyl group instead of a methoxyphenylmethylene group, resulting in different chemical properties and reactivity.

    Benzenemethanamine, 2-methyl-: The presence of a methyl group at the 2-position of the benzene ring distinguishes it from the methoxyphenylmethylene derivative.

    Benzeneethanamine, 4-methoxy-α-methyl-: This compound has a methoxy group at the 4-position and an α-methyl group, leading to unique chemical behavior.

Properties

CAS No.

119405-95-7

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-benzyl-1-(2-methoxyphenyl)methanimine

InChI

InChI=1S/C15H15NO/c1-17-15-10-6-5-9-14(15)12-16-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3

InChI Key

VPLTXWCCKKXNLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=NCC2=CC=CC=C2

Origin of Product

United States

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